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Introduction
2-phenoxy-N-(2-pyridinylmethyl)acetamide is a molecule of significant interest in medicinal

chemistry and drug development due to its scaffold, which combines a phenoxy group, an

acetamide linker, and a pyridine ring. These functional groups are prevalent in a wide array of

biologically active compounds. A thorough understanding of its structural and electronic

properties is paramount for its rational development as a therapeutic agent. Spectroscopic

analysis provides a powerful, non-destructive means to elucidate and confirm the molecular

structure of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
phenoxy-N-(2-pyridinylmethyl)acetamide, covering Mass Spectrometry (MS), Infrared (IR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. In the absence of

publicly available, experimentally derived spectra for this specific molecule, this guide will

leverage data from structurally analogous compounds and fundamental spectroscopic

principles to provide a robust and scientifically grounded interpretation. This approach not only

predicts the spectral characteristics but also explains the underlying chemical principles,

offering valuable insights for researchers in the field.
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Molecular Structure and Analysis Workflow
The structural characterization of a novel or synthesized compound like 2-phenoxy-N-(2-
pyridinylmethyl)acetamide follows a logical and systematic workflow. Each spectroscopic

technique provides a unique piece of the structural puzzle, and their combined interpretation

leads to an unambiguous structure confirmation.
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Caption: General workflow for the synthesis and spectroscopic characterization.

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight of a

compound and gaining structural insights through the analysis of its fragmentation patterns.

Expected Mass Spectrum Data
The following table summarizes the predicted major ions for 2-phenoxy-N-(2-
pyridinylmethyl)acetamide under electron ionization (EI) conditions.
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m/z (mass-to-charge ratio) Proposed Ion Structure Interpretation

242 [C₁₄H₁₄N₂O₂]⁺˙ Molecular Ion (M⁺˙)

149 [C₈H₅O₂]⁺

Phenoxyacetyl cation, from

cleavage of the amide C-N

bond.

108 [C₆H₈N₂]⁺˙

Pyridin-2-ylmethanamine

radical cation, from cleavage of

the amide C-N bond with

hydrogen transfer.

94 [C₆H₆O]⁺˙

Phenol radical cation, from

McLafferty-type

rearrangement.

93 [C₆H₅O]⁺
Phenoxy cation, from cleavage

of the ether C-O bond.

92 [C₆H₆N]⁺

Pyridinium cation, from

cleavage of the CH₂-pyridine

bond.

77 [C₆H₅]⁺
Phenyl cation, from loss of CO

from the phenoxy cation.

Experimental Protocol for Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the purified

compound in a volatile organic solvent like dichloromethane or ethyl acetate.

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

with an electron ionization (EI) source.

GC Conditions:

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Program: Initiate at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 500.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Expert Interpretation of the Mass Spectrum
The fragmentation of amides under EI-MS conditions is well-documented, often involving the

cleavage of the amide bond (N-CO).[1][2] For 2-phenoxy-N-(2-pyridinylmethyl)acetamide,

the molecular ion peak is expected at m/z 242. The most prominent fragmentation pathway is

anticipated to be the cleavage of the C-N amide bond, leading to the formation of a stable

phenoxyacetyl cation at m/z 149 and the radical cation of pyridin-2-ylmethanamine or its

rearranged products.[1]

Another characteristic fragmentation for compounds containing a phenoxy group and an alkyl

chain is the McLafferty rearrangement, which would result in a prominent peak corresponding

to the phenol radical cation at m/z 94.[3] Alpha-cleavage next to the ether oxygen could lead to

the formation of a phenoxy cation at m/z 93, which can further lose a carbonyl group to give the

phenyl cation at m/z 77. The pyridine moiety is expected to give rise to a pyridinium cation at

m/z 92.
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Caption: Proposed MS fragmentation of 2-phenoxy-N-(2-pyridinylmethyl)acetamide.

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule

by detecting the vibrations of its chemical bonds.

Expected IR Absorption Bands
The following table outlines the characteristic IR absorption bands expected for 2-phenoxy-N-
(2-pyridinylmethyl)acetamide.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity

3350 - 3180 N-H stretch Secondary Amide Medium

3100 - 3000 C-H stretch
Aromatic (Phenyl and

Pyridyl)
Medium

3000 - 2850 C-H stretch Aliphatic (CH₂) Medium

1680 - 1630
C=O stretch (Amide I

band)
Secondary Amide Strong

1600 - 1580 C=N and C=C stretch Pyridine Ring Medium-Strong

1570 - 1515
N-H bend (Amide II

band)
Secondary Amide Medium-Strong

1500 - 1400 C=C stretch Phenyl Ring Medium-Strong

1250 - 1200
C-O-C stretch

(asymmetric)
Aryl Ether Strong

1100 - 1000
C-O-C stretch

(symmetric)
Aryl Ether Medium

750 - 700 C-H out-of-plane bend

Monosubstituted

Phenyl & 2-substituted

Pyridyl

Strong

Experimental Protocol for FTIR Spectroscopy (ATR)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is ideal for solid samples.

Background Collection: Record a background spectrum of the clean, empty ATR crystal to

correct for atmospheric CO₂ and H₂O, as well as instrumental artifacts.

Sample Analysis: Place a small amount of the solid, purified compound onto the ATR crystal.

Apply consistent pressure using the built-in clamp to ensure good contact between the

sample and the crystal.
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Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400

cm⁻¹.

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus

wavenumber (cm⁻¹).

Expert Interpretation of the IR Spectrum
The IR spectrum of 2-phenoxy-N-(2-pyridinylmethyl)acetamide will be dominated by several

key features. A strong absorption band between 1680 and 1630 cm⁻¹, known as the Amide I

band, is characteristic of the C=O stretching vibration in the secondary amide.[4] The N-H

stretching vibration of the secondary amide is expected to appear as a medium intensity band

in the region of 3350-3180 cm⁻¹.[5][6] In the solid state, this band may be broadened due to

hydrogen bonding. The N-H bending vibration, or Amide II band, is anticipated in the 1570-

1515 cm⁻¹ range.[5]

The presence of the phenoxy group will be evidenced by a strong, characteristic asymmetric C-

O-C stretching band around 1250-1200 cm⁻¹. The aromatic C-H stretching vibrations for both

the phenyl and pyridyl rings will be observed as a group of weaker bands just above 3000

cm⁻¹.[7] In contrast, the aliphatic C-H stretching of the methylene (-CH₂-) groups will appear

just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings will

give rise to several bands in the 1600-1400 cm⁻¹ region.[7] Finally, strong bands in the 750-700

cm⁻¹ region, resulting from out-of-plane C-H bending, will be indicative of the monosubstituted

phenyl ring and the 2-substituted pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of

organic molecules, providing detailed information about the chemical environment, connectivity,

and stereochemistry of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift

(δ, ppm)
Multiplicity Integration Assignment Rationale

~ 8.5 Doublet 1H Py-H6

Deshielded by

adjacent

nitrogen.

~ 7.7
Triplet of

doublets
1H Py-H4

Typical chemical

shift for this

position.

~ 7.3 Doublet 1H Py-H3
Coupled to Py-

H4.

~ 7.2 - 7.4 Multiplet 3H
Ph-H (meta,

para) & Py-H5

Overlapping

aromatic signals.

~ 6.9 - 7.0 Multiplet 2H Ph-H (ortho)
Shielded by the

ether oxygen.

~ 7.0 (broad) Singlet/Triplet 1H N-H

Broad due to

quadrupole

broadening and

exchange.

Position is

solvent-

dependent.

~ 4.7 Doublet 2H N-CH₂-Py
Coupled to the

N-H proton.

~ 4.6 Singlet 2H O-CH₂-C=O

Singlet as there

are no adjacent

protons.

Note: The multiplicity of the N-CH₂-Py protons may appear as a singlet if the N-H proton

exchange is rapid.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment Rationale

~ 169 C=O

Typical chemical shift for a

secondary amide carbonyl.[8]

[9]

~ 158 Ph-C1 (ipso)
Attached to the electronegative

ether oxygen.

~ 157 Py-C2 (ipso)
Attached to the methylene

group.

~ 149 Py-C6
Deshielded by the adjacent

nitrogen.

~ 137 Py-C4
Standard chemical shift for this

carbon in the pyridine ring.[10]

~ 129 Ph-C3, C5 (meta)
Standard aromatic carbon

chemical shifts.

~ 122 Py-C5

~ 121 Ph-C4 (para)

~ 121 Py-C3

~ 115 Ph-C2, C6 (ortho) Shielded by the ether oxygen.

~ 68 O-CH₂
Methylene carbon attached to

the ether oxygen.

~ 45 N-CH₂
Methylene carbon attached to

the amide nitrogen.

Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0

ppm). Transfer the solution to a 5 mm NMR tube.

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.
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¹H NMR Acquisition:

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans

(e.g., 16) to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

Use the same sample.

Acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.

A greater number of scans will be required due to the low natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software, including Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0 ppm.

Expert Interpretation of the NMR Spectra
¹H NMR: The proton NMR spectrum is expected to show distinct regions corresponding to the

different chemical environments. The aromatic region (δ 6.9-8.5 ppm) will be complex, with

signals from both the phenoxy and pyridinylmethyl groups. The proton at the 6-position of the

pyridine ring is expected to be the most downfield (around 8.5 ppm) due to the deshielding

effect of the adjacent nitrogen atom. The protons of the phenoxy group ortho to the ether

linkage are expected to be the most upfield in the aromatic region (around 6.9-7.0 ppm) due to

the electron-donating effect of the oxygen.

A key feature will be the two methylene (-CH₂-) groups. The methylene group attached to the

ether oxygen (O-CH₂) is expected to appear as a singlet around 4.6 ppm. The methylene group

attached to the amide nitrogen (N-CH₂) is anticipated to be a doublet around 4.7 ppm, coupled

to the amide N-H proton.[6] The amide proton itself will likely appear as a broad signal around

7.0 ppm, and its exact chemical shift will be sensitive to solvent and concentration.[11]
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¹³C NMR: The carbon NMR spectrum will provide complementary information. The amide

carbonyl carbon is expected to resonate at the most downfield chemical shift, around 169 ppm.

The aromatic region will show nine distinct signals (five for the phenoxy group and four for the

pyridinylmethyl group, assuming no accidental overlap). The ipso-carbon of the phenoxy group

attached to the ether oxygen will be significantly downfield (around 158 ppm). The two

methylene carbons will be clearly distinguishable, with the one attached to the more

electronegative oxygen (O-CH₂) appearing further downfield (around 68 ppm) than the one

attached to the nitrogen (N-CH₂, around 45 ppm).

Conclusion
This technical guide provides a comprehensive, in-depth analysis of the expected

spectroscopic data for 2-phenoxy-N-(2-pyridinylmethyl)acetamide. By integrating data from

analogous compounds and fundamental spectroscopic principles, a detailed and reliable

prediction of the MS, IR, and NMR spectra has been presented. The provided experimental

protocols and expert interpretations offer a practical framework for researchers to acquire and

analyze their own data, facilitating the unambiguous structural confirmation of this and related

molecules. The synergistic use of these spectroscopic techniques is essential for ensuring the

chemical integrity of compounds in the drug discovery and development pipeline.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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